

# Sinococuline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sinococuline

Cat. No.: B217805

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## Abstract

**Sinococuline**, a morphinane alkaloid isolated from plants of the *Cocculus* genus, has emerged as a compound of significant interest in the fields of virology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **Sinococuline**. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, alongside a summary of its known mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

## Chemical Structure and Properties

**Sinococuline** is a bioactive alkaloid with a complex morphinane scaffold.<sup>[1]</sup> Its chemical identity is well-characterized, and its physicochemical properties are summarized in the tables below.

## Chemical Identification

Identifier	Value
IUPAC Name	(4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
CAS Number	109351-36-2
Molecular Formula	C <sub>18</sub> H <sub>23</sub> NO <sub>5</sub>
SMILES String	<chem>COC1=C(O)C=C2C3=C(C(CN4C3CC(C2=C1)OC4)C(O)C(OC)C</chem>

## Physicochemical Properties

Property	Value
Molecular Weight	333.38 g/mol
Melting Point	Not reported in the searched literature.
Boiling Point	Not reported in the searched literature.
Solubility	Soluble in DMSO (10 mM)

## Pharmacological Properties

**Sinococuline** has demonstrated potent biological activities, most notably as an anti-dengue agent and a tumor cell growth inhibitor.

### Anti-Dengue Activity

**Sinococuline** exhibits potent inhibitory activity against all four serotypes of the dengue virus (DENV).[2][3] In vitro studies using Vero cells have demonstrated its efficacy in preventing DENV infection.

Table 1: In Vitro Anti-Dengue Activity of **Sinococuline**

Parameter	Cell Line	DENV Serotype	Value
IC <sub>50</sub>	Vero	DENV-1	0.2 µg/mL
DENV-2	0.08 µg/mL		
DENV-3	0.17 µg/mL		
DENV-4	0.1 µg/mL		
CC <sub>50</sub>	Vero	-	19.72 µg/mL
Selectivity Index (SI)	Vero	DENV-1	98.6
DENV-2	246.5		
DENV-3	116		
DENV-4	197.2		

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC<sub>50</sub> (50% cytotoxic concentration) is the concentration of a test compound that is required to kill 50% of the cell population.

In vivo studies using AG129 mice, which are deficient in interferon- $\alpha/\beta$  and - $\gamma$  receptors and are a well-established model for dengue infection, have further confirmed the anti-dengue potential of **Sinococuline**.<sup>[4][5]</sup>

Table 2: In Vivo Anti-Dengue Efficacy of **Sinococuline** in AG129 Mice

Animal Model	Dosing Regimen	Outcome
Severely DENV-infected AG129 mice	0.5 - 2.0 mg/kg/day (i.p., twice a day for 5 days)	Decreased morbidity, increased survival, with the 2.0 mg/kg/day dose providing complete survival.

## Anti-Tumor Activity

**Sinococuline** has also been identified as an effective inhibitor of tumor cell growth. While the full spectrum of its anti-cancer activity is still under investigation, it has shown notable efficacy against P388 leukemia cells. Specific IC<sub>50</sub> values for its anti-tumor activity are not yet widely reported in the available literature.

## Mechanism of Action

The therapeutic effects of **Sinococuline** are attributed to its ability to modulate key cellular and viral processes.

### Inhibition of Viral Protein Secretion

One of the primary mechanisms of **Sinococuline**'s anti-dengue activity is the inhibition of the secretion of the dengue virus non-structural protein 1 (NS1). NS1 is a key viral virulence factor, and its reduction is associated with decreased viral replication and pathogenesis.

### Modulation of Inflammatory Signaling Pathways

**Sinococuline** has been shown to downregulate inflammatory responses, a critical factor in the severity of dengue fever. Transcriptomic analysis of DENV2-infected Vero cells treated with **Sinococuline** revealed the downregulation of several key inflammatory signaling pathways, including the Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of **Sinococuline**.

### In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Sinococuline** is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- Seed cells (e.g., Vero cells) in a 96-well plate at a predetermined density and incubate overnight.
- Treat the cells with serial dilutions of **Sinococuline** and incubate for a specified period (e.g., 48 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilize the formazan crystals using a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the CC<sub>50</sub> value, which is the concentration of the compound that causes a 50% reduction in cell viability.

## In Vitro Anti-Dengue Assay (Flow Cytometry-Based)

The inhibitory effect of **Sinococuline** on DENV infection can be quantified using a flow cytometry-based assay.

Protocol:

- Seed target cells (e.g., Vero cells) in a multi-well plate.
- Pre-incubate DENV with serial dilutions of **Sinococuline** for 1 hour at 37°C.
- Add the virus-compound mixture to the cells and incubate for a defined period (e.g., 24 hours).
- Fix and permeabilize the cells.
- Stain the cells with a fluorescently labeled monoclonal antibody against a DENV antigen (e.g., 4G2).
- Analyze the percentage of infected cells using a flow cytometer.

- Calculate the IC<sub>50</sub> value based on the reduction in the percentage of infected cells.

## In Vivo Anti-Dengue Efficacy in AG129 Mouse Model

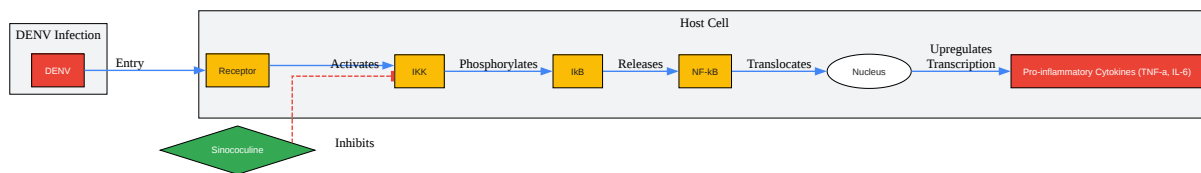
The AG129 mouse model is used to evaluate the in vivo efficacy of anti-dengue compounds.

Protocol:

- Establish severe DENV infection in AG129 mice by intravenously injecting an immune complex of DENV-2 S221 and a pan-DENV cross-reactive monoclonal antibody (e.g., 4G2).
- Administer **Sinococuline** to the infected mice via a specified route (e.g., intraperitoneal injection) at various doses for a defined treatment period (e.g., twice daily for 5 days).
- Monitor the mice for morbidity (e.g., weight loss, ruffled fur) and mortality.
- On a specific day post-infection, collect blood and organs for virological and immunological analysis.
- Quantify viral load in serum and tissues using RT-qPCR.
- Measure the levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6) in tissue homogenates using ELISA.

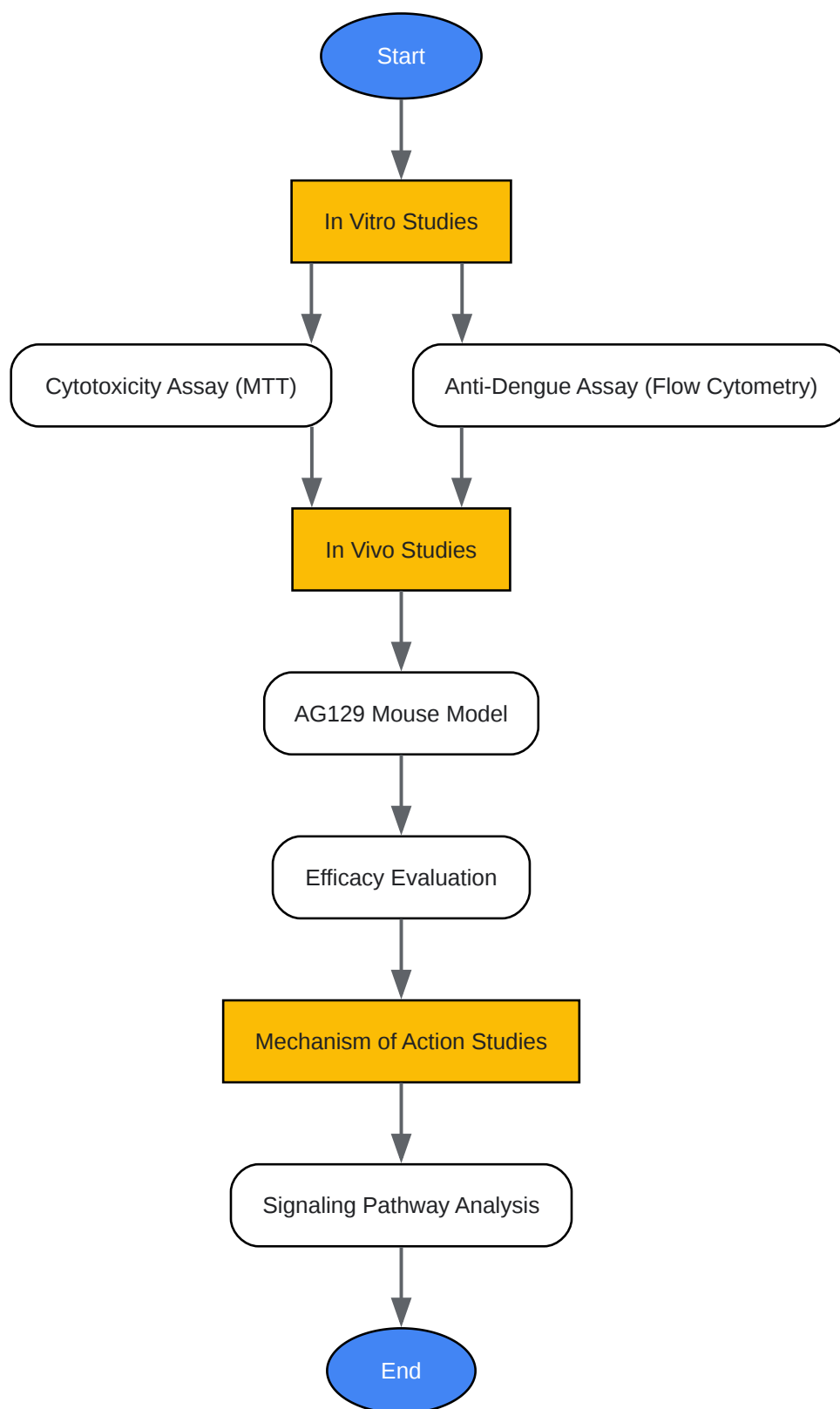
## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating **Sinococuline**.



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Caption: Proposed mechanism of **Sinococuline**'s anti-inflammatory action.



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Caption: General experimental workflow for **Sinococuline** evaluation.



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- To cite this document: BenchChem. [Sinococuline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b217805#chemical-structure-and-properties-of-sinococuline]

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